Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate is a chemical compound with the CAS Number: 1935075-16-3 . It has a molecular weight of 262.3 . The compound is stored in a refrigerator and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-6-4-11(5-7-16)12(13,14)8-15-11/h15H,4-8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is an oil . It is stored in a refrigerator .Scientific Research Applications
Synthesis and Intermediate Applications
Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate and its derivatives are utilized in the synthesis of various compounds. For instance, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the production of Rho–kinase inhibitor K-115, is synthesized using a method that can be applied to similar structures like this compound (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Efficient syntheses of both enantiomers of spirodiamine diesters, closely related to this compound, have been developed from aspartic acid. This demonstrates the compound's potential in creating structural isomers and related spirodiamines (Almond-Thynne, Han, White, Polyzos, Parsons, & Barrett, 2018).
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, another related compound, offers an entry point for novel compounds complementing piperidine ring systems, showcasing the potential of this compound in accessing unique chemical spaces (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Chemical Transformation and Reactivity
- Studies on tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate demonstrate its reactivity with N,N-dimethylformamide dimethyl acetal, forming isomeric condensation products. This illustrates the reactive nature of similar compounds and their potential in creating diverse chemical structures (Moskalenko & Boev, 2012).
Conformational and Structural Analysis
- Conformational analysis of spirolactams, structurally similar to this compound, reveals their utility as constrained surrogates in peptide synthesis, showcasing the importance of such compounds in understanding peptide behavior (Fernandez et al., 2002).
Applications in Molecular Structure Studies
- Crystallographic studies of various 1,7-diazaspiro derivatives, closely related to this compound, have contributed significantly to understanding the molecular structures and potential interactions of these compounds (Silaichev et al., 2012); (Silaichev, Kudrevatykh, Slepukhin, & Maslivets, 2013).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-6-4-11(5-7-16)12(13,14)8-15-11/h15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYINQVRVIOKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CN2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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